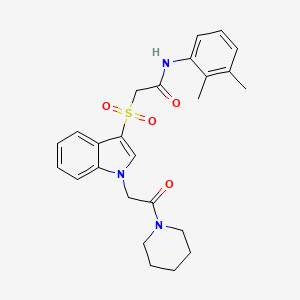

![molecular formula C21H21ClN2O3 B2362878 (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide CAS No. 2035004-74-9](/img/structure/B2362878.png)

(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

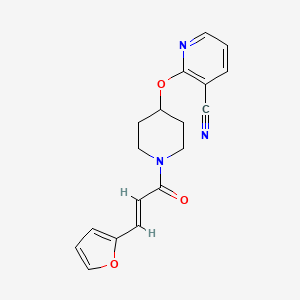

The compound “(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide” is a complex organic molecule. It contains a benzo[f][1,4]oxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom . The molecule also contains a chloro group, an acrylamide group, and a phenyl group .

Synthesis Analysis

The synthesis of benzo[b][1,4]oxazepine derivatives, which are similar to the benzo[f][1,4]oxazepin ring in the given compound, has been reported in the literature . The method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol could potentially be adapted for the synthesis of the given compound .Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name. The “E” in the name indicates the geometry around the double bond in the acrylamide group, with the methyl and phenyl groups on opposite sides of the double bond. The benzo[f][1,4]oxazepin ring is a seven-membered ring with one oxygen and one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the acrylamide group, the chloro group, or the benzo[f][1,4]oxazepin ring. The acrylamide group could undergo addition reactions, while the chloro group could be substituted with other groups. The benzo[f][1,4]oxazepin ring could potentially undergo reactions at the nitrogen or oxygen atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Spectral Analysis

- Synthesis Techniques and Spectral Studies : The chemical process involving the compound is part of a series of reactions leading to the synthesis of various benzoxazepine derivatives. Notably, the compound is synthesized through a series of steps, starting from salicylaldehyde and aniline, and eventually involving reactions with chloroacetyl chloride and NaOH in ethanol solution. The final product and intermediates are characterized using techniques like NMR and IR spectroscopy. This provides insights into the structural and chemical properties of the compound (Ağirbaş et al., 2008).

Crystal Structure and Theoretical Analysis

- Crystallographic and Computational Insights : The compound and related chemicals are analyzed for their crystal and electronic structures, offering valuable data on molecular configurations and interactions. Such analyses often involve computational techniques like DFT calculations to predict and understand the properties of the compounds (Aydın et al., 2017).

Process Development and Synthesis

- Process Development for Kinase Inhibitors : The benzoxazepine core, a crucial component of several kinase inhibitors, undergoes intricate process development for scalable synthesis. This involves synthesizing multiple chemically rich fragments and executing a telescoped synthesis, illustrating the compound’s role in creating biologically active molecules (Naganathan et al., 2015).

Diverse Chemical Synthesis

- Diversity in Synthesis : The compound's structure allows for diverse synthetic pathways, leading to a range of benzoxazepine derivatives with potential therapeutic applications. This diversity in synthesis pathways highlights the compound's adaptability and potential in drug development (Bakthadoss & Murugan, 2009).

Wirkmechanismus

Target of action

The compound belongs to the class of benzo[b][1,4]oxazepine derivatives

Mode of action

The mode of action of benzo[b][1,4]oxazepine derivatives can vary depending on their specific structure and the target they interact with. They might inhibit or activate their target, leading to various downstream effects .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. Benzo[b][1,4]oxazepine derivatives can be involved in a variety of biochemical pathways .

Eigenschaften

IUPAC Name |

(E)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-methyl-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3/c1-15(11-16-5-3-2-4-6-16)21(26)23-9-10-24-13-17-12-18(22)7-8-19(17)27-14-20(24)25/h2-8,11-12H,9-10,13-14H2,1H3,(H,23,26)/b15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBNPTSZKMEKAT-RVDMUPIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

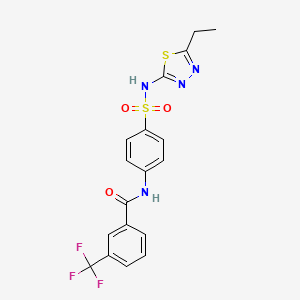

![1-benzoyl-4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2362795.png)

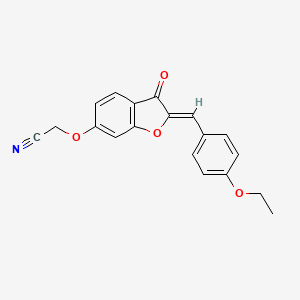

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2362798.png)

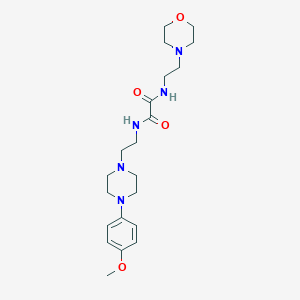

![2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2362806.png)

![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide](/img/structure/B2362810.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide](/img/structure/B2362812.png)

![(4Z)-3-amino-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2362814.png)